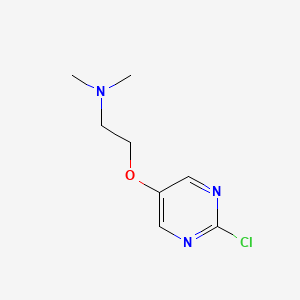
(3-nitrophenyl) N,N-diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-nitrophenyl) N,N-diethylcarbamate is an organic compound with a complex structure that includes both carbamate and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl-carbamic acid-3-nitro-phenyl ester typically involves the esterification of 3-nitrophenol with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of diethyl-carbamic acid-3-nitro-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3-nitrophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Phenyl carbamate: Similar structure but lacks the nitro group.
Methyl carbamate: A simpler ester with a methyl group instead of the diethyl group.
Ethyl carbamate: Another ester with an ethyl group instead of the diethyl group.
Uniqueness: The combination of these groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(3-nitrophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZOGNFFXEHVEDNG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)

![Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)

![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)


![2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8322770.png)





![5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B8322804.png)
